molecular formula C19H26O10 B1253752 Ptelatoside A CAS No. 90899-20-0

Ptelatoside A

Cat. No.: B1253752
CAS No.: 90899-20-0
M. Wt: 414.4 g/mol
InChI Key: DZMYOBBWRZTUTA-BMVMOQKNSA-N
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Description

beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-beta-D-xylopyranosyl- is a natural product found in Pteridium aquilinum with data available.

Scientific Research Applications

Chemical and Structural Analysis

Ptelatoside A, along with Ptelatoside B, is a p-hydroxystyrene glycoside isolated from bracken fern, Pteridium aguilinum var. latiusculum. The chemical and spectral analysis of these compounds has led to the successful synthesis of this compound (Ojika et al., 1987). This foundational research is vital for understanding the compound's structure and potential applications.

Biomedical and Pharmaceutical Applications

  • This compound, like many other natural compounds, may have implications in biomedical and pharmaceutical research. For instance, studies on similar compounds such as parathyroid hormone and strontium ranelate have shown potential in bone healing and treatment of osteoporosis (Göker et al., 2018).
  • Research on chitosan, a biopolymer, and its derivatives in various biomedical applications such as tissue engineering and drug delivery systems, might provide insights into how this compound could be used in similar contexts (Zhang et al., 2013).

Potential in Enhancing Drug Delivery Systems

  • The development of nanoparticles and other drug delivery systems using biopolymers like chitosan might inform how this compound could be incorporated into such systems for enhanced drug delivery and efficacy (Maria et al., 2020).

Broader Chemical Applications

  • This compound's chemical structure might offer insights into broader applications in chemistry, such as in the synthesis and characterization of complex compounds and their interactions in biological systems (Kasteren et al., 2007).

Properties

CAS No.

90899-20-0

Molecular Formula

C19H26O10

Molecular Weight

414.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C19H26O10/c1-2-9-3-5-10(6-4-9)28-19-17(25)15(23)14(22)12(29-19)8-27-18-16(24)13(21)11(20)7-26-18/h2-6,11-25H,1,7-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1

InChI Key

DZMYOBBWRZTUTA-BMVMOQKNSA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O

SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

melting_point

183-185°C

physical_description

Solid

Synonyms

ptelatoside A

Origin of Product

United States

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